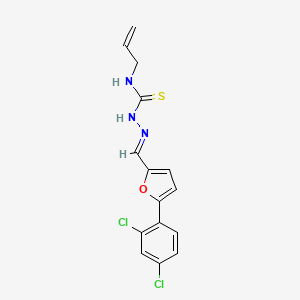

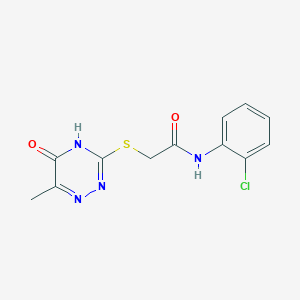

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” is likely to be an organic compound containing functional groups such as an allyl group, a furan ring, a dichlorophenyl group, a methylene bridge, a hydrazine group, and a carbothioamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and the dichlorophenyl group are aromatic systems, which could contribute to the compound’s stability .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Hydrazine carbodithioic acid derivatives, which share structural similarities with the requested compound, have been studied for their corrosion inhibition properties. These compounds, including N'-(furan-2-ylmethylene)-hydrazine carbodithioic acid, have demonstrated effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The efficiency of these inhibitors increases with their concentration, and they act as mixed-type inhibitors, adhering to the surface of the metal through adsorption that follows the Langmuir isotherm model. Theoretical studies have correlated the electronic properties of these inhibitors with their experimental efficiencies, highlighting their potential as corrosion inhibitors (Khaled, 2006).

Synthesis of Novel Compounds

The synthesis of novel compounds, including 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and their derivatives, showcases the versatility of hydrazinecarbothioamide-based compounds in creating heterocyclic systems. These compounds serve as precursors for further reactions, leading to a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science. Molecular modeling and spectral characterization provide insights into their structure and potential reactivity (Ramadan, 2019).

Catalysis

Nickel(II) complexes involving hydrazinecarbothioamide ligands have been synthesized and explored for their catalytic applications. These complexes facilitate the carbon-carbon coupling reactions, such as the coupling of aryl acetylenes with arylboronic acids. The catalytic activity, influenced by factors such as solvent, base, reaction temperature, and catalyst loading, underscores the potential of these complexes in synthetic organic chemistry (Prabhu & Lakshmipraba, 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-5-3-10(16)8-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQQWDGHIOIFSN-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

![3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2858783.png)

![(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile](/img/structure/B2858784.png)

![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2858785.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2858790.png)

![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)